Tiludronate disodium hemihydrate is the hydrated hemihydrate form of the disodium salt of tiludronic acid, a member of the bisphosphonate class of drugs. Its chemical structure features a (4-chlorophenylthio) group attached to a methylene bisphosphonic acid backbone, which is characteristic of bisphosphonates. This compound is primarily used in veterinary medicine for the treatment of navicular syndrome in horses and has been studied for its potential applications in human medicine, particularly for conditions like Paget's disease of bone .
The synthesis of tiludronate disodium involves several key steps, typically starting from simpler organic compounds. One common method includes the reaction of chlorophenylthio compounds with phosphonic acids under controlled conditions to yield the desired bisphosphonate structure.
Tiludronate disodium hemihydrate has a complex molecular structure that can be represented as follows:
Tiludronate disodium participates in several significant chemical reactions, particularly those involving its interaction with biological systems:
The mechanism by which tiludronate disodium exerts its effects involves several key processes:
Tiludronate disodium has several scientific uses:
Tiludronate disodium hemihydrate is the hemihydrate salt form of tiludronic acid (chemical name: disodium (4-chlorophenylthio)methylenediphosphonate hemihydrate). Its molecular formula is C₇H₉ClO₆P₂S·½H₂O·2Na, corresponding to a molecular weight of 371.57 g/mol for the hemihydrate entity [2] [3]. The anhydrous form has a molecular weight of 362.58 g/mol, with water contributing the additional mass. The systematic IUPAC name designates it as disodium [(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate hemihydrate [5]. The structure features two phosphonate groups attached to a methylene carbon, with one sodium ion coordinated to each phosphonate group. The 4-chlorophenylthio moiety confers hydrophobic characteristics, while the hydrated ionic phosphonate groups enable aqueous solubility.
Synonyms:
Tiludronate disodium exists in distinct crystalline forms defined by hydration states. The hemihydrate (0.5 H₂O) and tetrahydrate (4 H₂O) are the primary polymorphs. The hemihydrate form crystallizes in a monoclinic crystal system, with water molecules occupying specific lattice positions rather than coordinating directly to sodium ions. This structural arrangement contributes to its superior stability compared to the tetrahydrate. The tetrahydrate polymorph readily converts to hemihydrate under desiccating conditions or elevated temperatures (~40–60°C), confirming the hemihydrate as the thermodynamically stable form at room temperature [1].
Table 1: Crystallographic Properties of Tiludronate Disodium Polymorphs
Polymorph | Crystal System | Hydration State | Stability Characteristics |
---|---|---|---|
Hemihydrate | Monoclinic | 0.5 H₂O | Stable at 25°C; non-hygroscopic |
Tetrahydrate | Undetermined | 4 H₂O | Converts to hemihydrate at 40–60°C |
The stability of tiludronate disodium is critically dependent on hydration state control. Thermogravimetric analysis (TGA) reveals that the hemihydrate loses its 0.5 moles of water gradually between 30°C and 80°C, while the tetrahydrate releases water in two stages: 2 moles near 40°C and the remaining 2 moles at 80–100°C [1]. This dehydration behavior directly impacts pharmaceutical processing:
Accelerated stability studies (40°C/75% RH) demonstrate that tablets manufactured from hemihydrate retain >95% potency after 6 months, while those from tetrahydrate show drug-related substance formation exceeding 3% due to dehydration-induced degradation [1].
FTIR Spectroscopy: The hemihydrate spectrum shows key bands at 1,650 cm⁻¹ (H-O-H bending of lattice water), 1,120 cm⁻¹ and 1,050 cm⁻¹ (asymmetric P-O stretching), and 770 cm⁻¹ (C-S vibration). Absence of the 1,720 cm⁻¹ band (characteristic of acidic P-OH) confirms complete salt formation [1].
Table 2: Spectroscopic Signatures of Tiludronate Disodium Hemihydrate
Technique | Key Signatures | Structural Assignment |
---|---|---|
FTIR | 1,650 cm⁻¹ | Lattice H₂O bending |
1,120–1,050 cm⁻¹ | P-O asymmetric stretch | |
770 cm⁻¹ | C-S aromatic linkage | |
³¹P NMR (D₂O) | 16.8 ppm, 18.2 ppm | Phosphonate groups |
XRD | d-spacing: 4.92 Å | Characteristic hemihydrate peak |
Solid-State NMR: ³¹P NMR reveals two distinct phosphorus resonances at 16.8 ppm and 18.2 ppm, corresponding to the crystallographically inequivalent phosphonate groups. The ²³Na spectrum shows a broad peak at -5 ppm, indicating symmetric sodium coordination [1].
Powder X-ray Diffraction (PXRD): The hemihydrate displays characteristic peaks at diffraction angles (2θ) of 5.6°, 12.3°, 15.8°, and 18.0° (d-spacings: 15.78 Å, 7.19 Å, 5.60 Å, and 4.92 Å). These reflections distinguish it from the tetrahydrate pattern, which exhibits peaks at 6.2°, 13.7°, and 17.5° [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7